6-Amino-4-isopropylquinolin-2-OL
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Overview
Description
6-Amino-4-isopropylquinolin-2-OL is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-Amino-4-isopropylquinolin-2-OL, can be achieved through various methods. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Miller Reaction: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs greener and more sustainable chemical processes. These include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption.
Solvent-Free Reactions: These reactions are conducted without solvents, minimizing environmental impact.
Catalyst Recycling: Using recyclable catalysts to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-isopropylquinolin-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinoline ring, such as halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid, recyclable catalysts for green synthesis.
Major Products Formed
Quinoline N-oxides: Formed through oxidation reactions.
Substituted Quinolines: Formed through electrophilic substitution reactions.
Scientific Research Applications
6-Amino-4-isopropylquinolin-2-OL has numerous applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Industrial Chemistry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-isopropylquinolin-2-OL involves its interaction with molecular targets and pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in microbial and cancer cell proliferation.
Pathway Modulation: Modulates signaling pathways related to inflammation and cell growth.
Comparison with Similar Compounds
6-Amino-4-isopropylquinolin-2-OL can be compared with other quinoline derivatives:
Quinoline: The parent compound with basic antimicrobial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Similar Compounds
8-Nitroquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pigments.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-amino-4-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7(2)9-6-12(15)14-11-4-3-8(13)5-10(9)11/h3-7H,13H2,1-2H3,(H,14,15) |
InChI Key |
BKVBVOJWNXXDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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